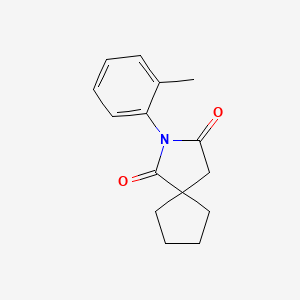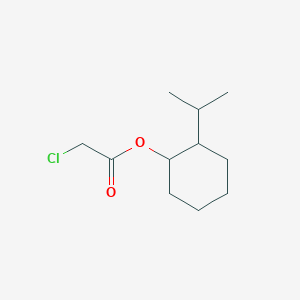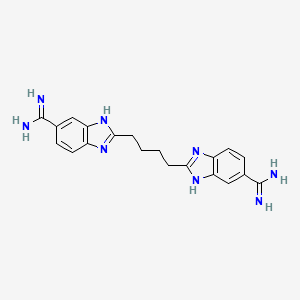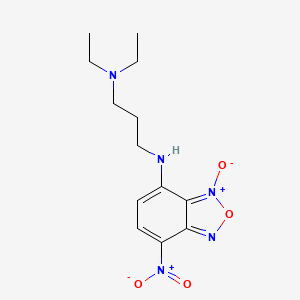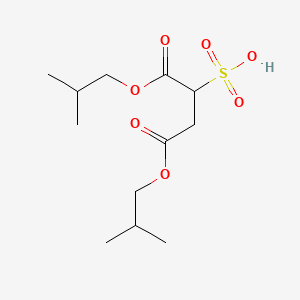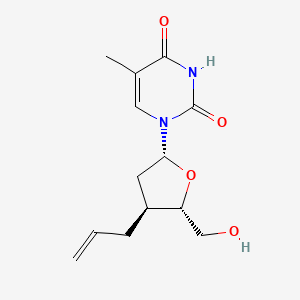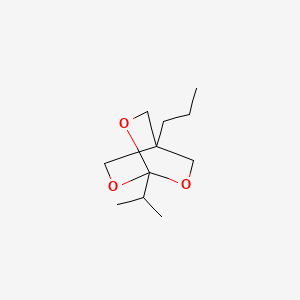
3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid is an organoarsenic compound with the molecular formula C8H12AsNO4. This compound is of interest due to its unique chemical structure, which includes an arsonous acid group, an amino group, and a hydroxyethoxy group attached to a benzene ring. These functional groups confer specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid typically involves multi-step organic reactions. One common method includes the reaction of 3-nitro-4-(2-hydroxyethoxy)benzenearsonous acid with reducing agents to convert the nitro group to an amino group. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid undergoes various chemical reactions, including:
Oxidation: The arsonous acid group can be oxidized to form arsonic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the arsonous acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsonic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups to the benzene ring.
Applications De Recherche Scientifique
3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific cellular pathways, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid involves its interaction with molecular targets such as enzymes and receptors. The arsonous acid group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways and processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-4-hydroxybenzenearsonous acid
- 4-Amino-3-(2-hydroxyethoxy)benzoic acid
- 2-Amino-4-chloro-3-hydroxybenzoic acid
Uniqueness
3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid is unique due to the presence of both an arsonous acid group and a hydroxyethoxy group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
5425-12-7 |
|---|---|
Formule moléculaire |
C8H12AsNO4 |
Poids moléculaire |
261.11 g/mol |
Nom IUPAC |
[3-amino-4-(2-hydroxyethoxy)phenyl]arsonous acid |
InChI |
InChI=1S/C8H12AsNO4/c10-7-5-6(9(12)13)1-2-8(7)14-4-3-11/h1-2,5,11-13H,3-4,10H2 |
Clé InChI |
MCWODFKUYANNMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[As](O)O)N)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
